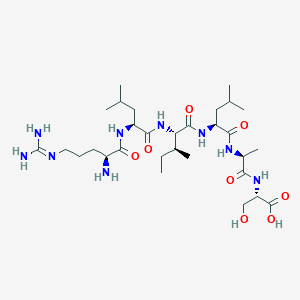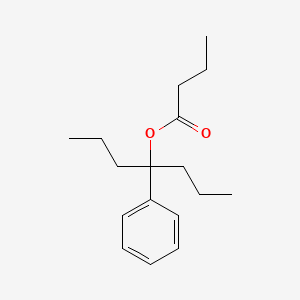
Decanonaene-1,10-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanonaene-1,10-dithione is an organic compound characterized by its unique structure, which includes two sulfur atoms in a dithio configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decanonaene-1,10-dithione can be synthesized through the reaction of decanonaene with sulfur sources under specific conditions. One common method involves the use of 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brønsted or Lewis acid catalyst . The reaction typically occurs in a solvent such as ethanol or water, and the conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Decanonaene-1,10-dithione undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, NaBH4, LiAlH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons.
Aplicaciones Científicas De Investigación
Decanonaene-1,10-dithione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Decanonaene-1,10-dithione involves its ability to interact with various molecular targets. The compound can act as an electron acceptor, forming complexes with electron-rich moieties such as dithiolene ligands or metal centers . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1,3-Dithianes: Similar in structure but differ in the position of sulfur atoms.
1,3-Dithiolanes: Another related compound with a slightly different ring structure.
Dithione Ligands: Known for their electron-deficient nature and ability to form coordination complexes.
Uniqueness: Decanonaene-1,10-dithione is unique due to its specific dithio configuration and its ability to participate in a wide range of chemical reactions
Propiedades
Número CAS |
628315-44-6 |
|---|---|
Fórmula molecular |
C10S2 |
Peso molecular |
184.2 g/mol |
InChI |
InChI=1S/C10S2/c11-9-7-5-3-1-2-4-6-8-10-12 |
Clave InChI |
RIOXZZRQAMVSFZ-UHFFFAOYSA-N |
SMILES canónico |
C(=C=C=C=C=C=S)=C=C=C=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
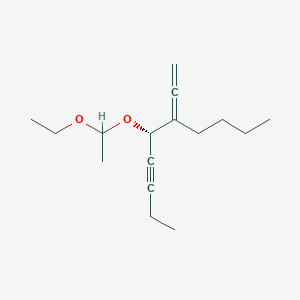
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
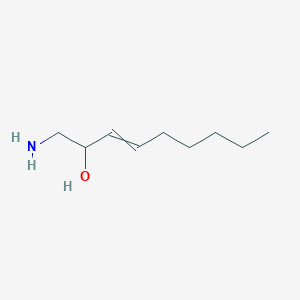
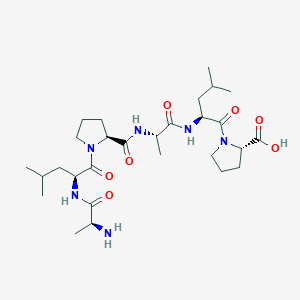
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
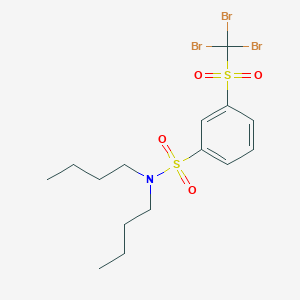
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
